

Application Notes and Protocols: Calcium Diglutamate as a Salt Substitute in Research Diets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium diglutamate*

Cat. No.: *B1668221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **calcium diglutamate** (CDG) as a salt substitute in research diets for preclinical studies. This document outlines the rationale for its use, presents relevant quantitative data, and offers detailed protocols for sensory evaluation and in vivo studies to assess its physiological effects.

Introduction to Calcium Diglutamate

Calcium diglutamate (CDG), the calcium salt of glutamic acid, is a flavor enhancer that provides a savory, or "umami," taste.^[1] It serves as a viable alternative to monosodium glutamate (MSG) and sodium chloride (NaCl) in food formulations, offering the potential to reduce the sodium content of research diets without compromising palatability.^{[1][2][3]} This is particularly relevant for studies where high sodium intake is a confounding factor, such as in cardiovascular and renal research.

Key Properties:

- Appearance: White, practically odorless crystals or crystalline powder.^[4]
- Solubility: Freely soluble in water.^[4]
- Function: Flavor enhancer, salt substitute.^[4]

Data Presentation: Sensory and Physiological Effects

Sensory Characteristics: Comparison with NaCl and MSG

A key consideration for using a salt substitute in research diets is its impact on taste and, consequently, on food intake. Studies have shown that CDG is as effective as MSG in enhancing the flavor of low-salt preparations.

Table 1: Sensory Profile of Low-Salt Soup Supplemented with CDG or MSG[2]

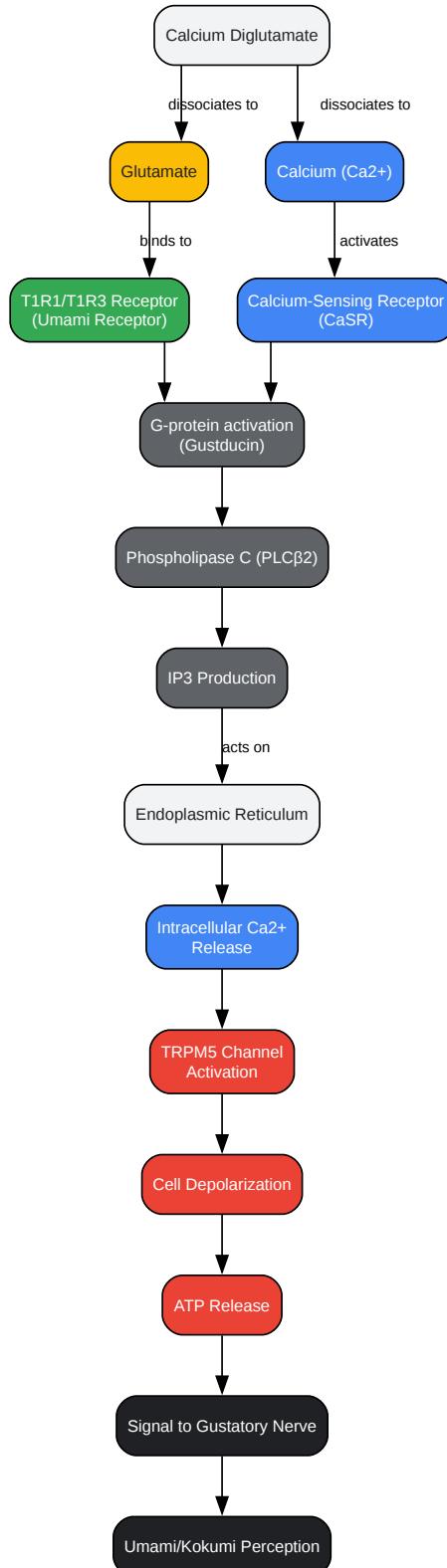
Attribute	150 mM NaCl Soup (Control)	50 mM NaCl + 43 mM CDG	50 mM NaCl + 43 mM MSG	85 mM NaCl + 43 mM CDG	85 mM NaCl + 43 mM MSG
Liking	Rated as high	Rated as high or higher			
Flavour-intensity	Rated as high	Rated as high or higher			
Familiarity	Rated as high	Rated as high or higher			
Naturalness of taste	Rated as high	Rated as high or higher			
Richness of taste	Rated as high	Rated as high or higher			
Saltiness	Rated as high	Lower than control	Lower than control	Lower than control	Lower than control

Note: This table summarizes the findings that soups with significantly reduced NaCl content but supplemented with CDG or MSG were rated as favorably as the conventionally salted soup on most sensory scales, with the exception of saltiness.

Physiological Effects of Dietary Calcium (as a proxy for CDG)

While specific data on the physiological effects of CDG in rodent models is limited, extensive research on dietary calcium supplementation provides valuable insights into its potential impact.

Table 2: Effects of Dietary Calcium on Growing Rats[5][6]


Parameter	Low Calcium Diet (0.25%)	High Calcium Diet (1.0%)	Key Findings
Body Weight (ad libitum feeding)	Increased	Baseline	Male rats on a low calcium diet gained more weight.[5][6]
Body Fat Mass (ad libitum feeding)	Increased	Baseline	Male rats on a low calcium diet accumulated more fat. [5][6]
Body Fat Mass (controlled feeding)	Increased	Baseline	Even with controlled food intake, male rats on a low calcium diet had greater fat mass. [5]
Bone Mineral Density	Decreased	Increased	Higher calcium intake is associated with improved bone mineralization.[7]
Blood Pressure (in hypertensive models)	Higher	Lower	Enriched calcium diets have been shown to decrease blood pressure in hypertensive rat models.[8]

Note: These findings suggest that the calcium component of CDG could influence various physiological parameters. Therefore, it is crucial to use a well-defined control diet with a matched calcium level (e.g., using calcium carbonate) when investigating the specific effects of the glutamate moiety or sodium reduction.

Signaling Pathways

The taste perception of **calcium diglutamate** involves the activation of umami and calcium-sensing receptors on the tongue.

Umami and Calcium Taste Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Umami and Calcium Taste Signaling Pathway.

Experimental Protocols

Protocol for Sensory Evaluation of Research Diets

This protocol is designed to assess the palatability and saltiness perception of a research diet containing CDG as a salt substitute compared to a control diet with NaCl.

4.1.1. Panelist Selection and Training:

- Recruit a panel of 10-15 individuals (human sensory panel).
- Screen panelists for their ability to distinguish between the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
- Train panelists on the use of a visual analog scale (VAS) or a labeled magnitude scale (LMS) for rating sensory attributes.

4.1.2. Sample Preparation:

- Prepare two batches of the basal research diet.
- Control Diet: Add NaCl to achieve the desired salt concentration (e.g., 0.4% w/w).
- Test Diet: Replace a portion or all of the NaCl with a concentration of CDG that provides a similar level of palatability (e.g., start with a 1:2 ratio of NaCl to CDG by weight and optimize).
- Ensure both diets are identical in all other aspects (macronutrient and micronutrient composition, texture, and appearance).
- Code the diet samples with random three-digit numbers to blind the panelists.

4.1.3. Sensory Evaluation Procedure:

- Provide panelists with a small, standardized portion of each diet sample in a randomized order.
- Instruct panelists to taste each sample and rinse their mouths with water between samples.

- Ask panelists to rate the following attributes for each sample on a 100-point VAS or LMS:
 - Overall Liking/Palatability: (Anchor points: 0 = Dislike extremely, 100 = Like extremely)
 - Saltiness Intensity: (Anchor points: 0 = Not at all salty, 100 = Extremely salty)
 - Umami/Savory Intensity: (Anchor points: 0 = Not at all savory, 100 = Extremely savory)
 - Any Off-Flavors (e.g., bitterness, metallic taste): (Anchor points: 0 = None detected, 100 = Very strong off-flavor)
- Collect and analyze the data statistically (e.g., using t-tests or ANOVA) to determine if there are significant differences in the sensory profiles of the diets.

Protocol for In Vivo Study: Effect of Dietary CDG on Hypertension in Dahl Salt-Sensitive Rats

This protocol outlines a study to investigate whether replacing NaCl with CDG in a high-fat diet can mitigate the development of hypertension in Dahl salt-sensitive (SS) rats.[\[9\]](#)[\[10\]](#)[\[11\]](#)

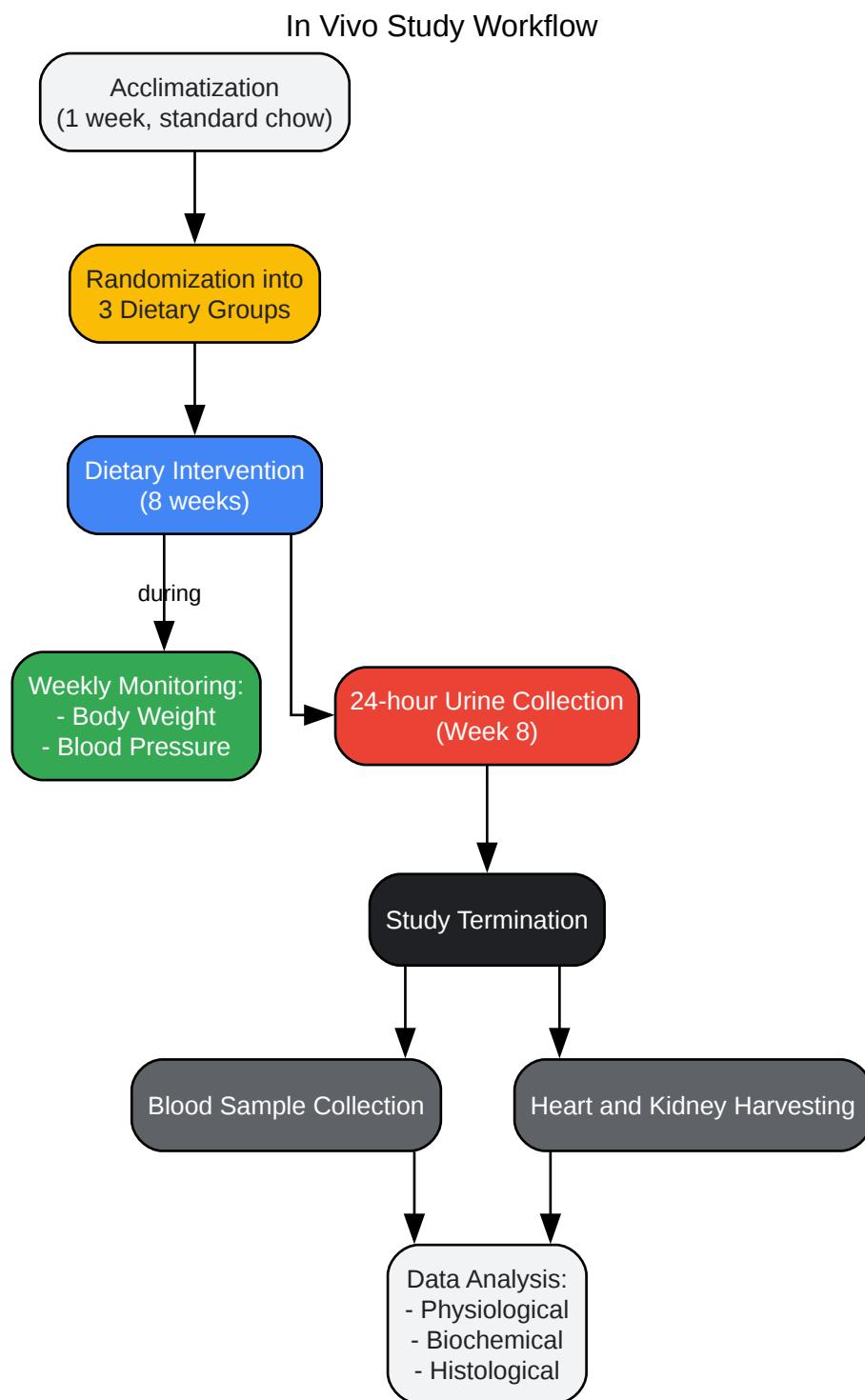
4.2.1. Experimental Animals:

- Use male Dahl salt-sensitive rats, 6-8 weeks of age.
- House the animals individually in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity).
- Allow a one-week acclimatization period with access to a standard chow diet and water ad libitum.

4.2.2. Diet Formulation:

- Prepare three purified diets based on the AIN-93G formulation.[\[2\]](#)[\[12\]](#)
- Control Diet (Low Salt): AIN-93G with 0.4% NaCl.
- High Salt Diet (HS): AIN-93G with 4.0% NaCl.

- CDG Diet (CDG): AIN-93G with 0.4% NaCl and a concentration of CDG determined from sensory evaluation to provide similar palatability to the HS diet. The calcium level should be matched in the HS diet using calcium carbonate.


Table 3: Example Diet Compositions (g/kg)

Ingredient	Control (Low Salt)	High Salt (HS)	CDG Diet
Casein	200	200	200
Corn Starch	397.5	361.5	Adjust to balance
Sucrose	100	100	100
Soybean Oil	70	70	70
Fiber (Cellulose)	50	50	50
AIN-93G Mineral Mix	35	35	35
AIN-93G Vitamin Mix	10	10	10
L-Cystine	3	3	3
Choline Bitartrate	2.5	2.5	2.5
NaCl	4	40	4
Calcium Diglutamate	0	0	X
Calcium Carbonate	Adjust to match CDG	Adjust to match CDG	0
Total	1000	1000	1000

4.2.3. Experimental Design and Procedure:

- Randomly assign rats to the three dietary groups (n=8-10 per group).
- Provide the respective diets and water ad libitum for 8 weeks.
- Monitor food and water intake daily and body weight weekly.
- Measure systolic blood pressure weekly using a non-invasive tail-cuff method.

- At the end of the 8-week period, collect 24-hour urine samples for analysis of sodium, potassium, and albumin excretion.
- At the termination of the study, collect blood samples for analysis of serum electrolytes, creatinine, and markers of cardiac and renal damage.
- Harvest heart and kidneys for histopathological examination.

[Click to download full resolution via product page](#)

Caption: In Vivo Study Workflow.

Safety and Toxicological Considerations

Glutamic acid and its salts, including **calcium diglutamate** (E 623), have been re-evaluated by the European Food Safety Authority (EFSA). The Panel concluded that there was no concern with regard to genotoxicity. A group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per day, expressed as glutamic acid, was established for glutamic acid and its salts. When formulating research diets, it is important to consider the total glutamate intake from all sources.

Conclusion

Calcium diglutamate presents a valuable tool for researchers needing to control for the confounding effects of high dietary sodium. Its flavor-enhancing properties, comparable to MSG, allow for the formulation of palatable low-sodium research diets. The provided protocols offer a framework for the sensory and *in vivo* evaluation of diets containing CDG. As with any dietary intervention study, careful consideration of the control diets and the specific research question is paramount for obtaining robust and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of dietary protein on Dahl salt-sensitive hypertension: a potential role for gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zeiglerfeed.com [zeiglerfeed.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of long-term calcium intake on body weight, body fat and bone in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dietary calcium intake and meal calcium content on calcium absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium requirements of growing rats based on bone mass, structure, or biomechanical strength are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]
- 9. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary influences on the Dahl SS rat gut microbiota and its effects on salt-sensitive hypertension and renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Calcium Dигlutamate as a Salt Substitute in Research Diets]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668221#use-of-calcium-diglutamate-as-a-salt-substitute-in-research-diets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

